molecular formula C14H11FO2 B1300813 4-(4-Fluorobenzyloxy)benzaldehyde CAS No. 56442-17-2

4-(4-Fluorobenzyloxy)benzaldehyde

Cat. No. B1300813
CAS RN: 56442-17-2
M. Wt: 230.23 g/mol
InChI Key: QGULWBQOCMQNFD-UHFFFAOYSA-N
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Description

The compound 4-(4-Fluorobenzyloxy)benzaldehyde is a fluorinated benzaldehyde derivative, which is a class of compounds that have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science. These compounds are characterized by the presence of a fluorine atom attached to a benzaldehyde moiety, which can significantly alter the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of fluorinated benzaldehydes can be achieved through various methods. One approach involves the palladium-catalyzed oxidative dehydrogenative fluoroalkoxylation of benzaldehydes, which is a direct and efficient method that tolerates a broad range of functional groups . Another method includes the use of orthanilic acids as transient directing groups for the ortho C-H methylation and fluorination of benzaldehydes . Additionally, the synthesis of 4-[18F]fluoro-benzaldehyde has been reported using a standard fluorination procedure followed by reductive etherification with decaborane to produce 4-[18F]fluorobenzylethers . These methods highlight the versatility and efficiency of synthesizing fluorinated benzaldehyde derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated benzaldehydes can be complex and is often characterized using various spectroscopic techniques and computational methods. For instance, the X-ray crystal structure of a related compound, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, was determined, revealing a monoclinic system with space group P21/c . This study also included vibrational spectroscopic studies and density functional theory (DFT) calculations to understand the electronic properties and molecular interactions .

Chemical Reactions Analysis

Fluorinated benzaldehydes can undergo a variety of chemical reactions due to the presence of the aldehyde group and the electron-withdrawing effect of the fluorine atom. For example, the regioselective protection of the hydroxyl group of dihydroxy-benzaldehyde has been achieved using different protecting groups, indicating the reactivity of the aldehyde group towards nucleophilic attack . Furthermore, the introduction of a fluorine atom can influence the reactivity and selectivity of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Fluorobenzyloxy)benzaldehyde and related compounds are significantly influenced by the fluorine atom. The electronegativity of fluorine affects the acidity, reactivity, and stability of the molecule. For instance, the introduction of a fluorine atom can enhance the stability of a benzyl ether-type protecting group against oxidizing conditions . Additionally, the presence of fluorine can affect the lipophilicity, boiling point, and solubility of the compound, which are important parameters in drug design and synthesis .

Relevant Case Studies

In the context of drug discovery, the metabolism of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone was studied in rats, revealing that the compound was primarily converted into one inactive metabolite10. This study underscores the importance of understanding the metabolic fate of fluorinated compounds in the development of new pharmaceuticals. Moreover, the synthesis and bioactivity studies of new sulfonamides derived from substituted benzaldehydes have shown interesting cytotoxic activities, highlighting the potential of fluorinated benzaldehydes in anticancer research .

Scientific Research Applications

1. Protective Group Chemistry

4-(4-Fluorobenzyloxy)benzaldehyde and its derivatives have been used in the regioselective protection of hydroxyl groups in other benzaldehydes. This process is crucial in synthetic chemistry, particularly in the protection of sensitive functional groups during complex chemical reactions. Plourde and Spaetzel (2002) demonstrated the protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde using various protecting groups, including benzyl and fluorobenzyl derivatives, with yields between 67-75% (Plourde & Spaetzel, 2002).

2. Solid Phase Organic Synthesis

In the field of solid phase organic synthesis, derivatives of 4-(4-Fluorobenzyloxy)benzaldehyde have been investigated as linkers. These linkers are pivotal in the synthesis of complex organic molecules on a solid support. Swayze (1997) explored the use of electron-rich benzaldehyde derivatives, like 4-hydroxybenzaldehyde and its fluorinated analogs, for this purpose (Swayze, 1997).

3. Radiopharmaceuticals Synthesis

Funke et al. (2006) highlighted the use of 4-(4-Fluorobenzyloxy)benzaldehyde in the synthesis of fluorobenzyl ethers through reductive coupling reactions. These compounds are significant in the field of radiopharmaceuticals, especially for diagnostic imaging (Funke et al., 2006).

4. Carbon Dioxide Adsorption

Research by Li, Zhang, and Wang (2016) involved the use of fluorinated benzaldehyde derivatives in the synthesis of microporous polyaminals. These materials have shown increased efficiency in adsorbing carbon dioxide, highlighting their potential application in environmental remediation (Li, Zhang, & Wang, 2016).

Safety And Hazards

The safety data sheet for 4-(4-Fluorobenzyloxy)benzaldehyde recommends using personal protective equipment as required and ensuring adequate ventilation . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also recommended to avoid dust formation .

properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGULWBQOCMQNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352864
Record name 4-(4-Fluorobenzyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzyloxy)benzaldehyde

CAS RN

56442-17-2
Record name 4-[(4-Fluorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56442-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorobenzyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56442-17-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Hazra, P Roy - Analytica Chimica Acta, 2022 - Elsevier
Search for a new reagent for the detection of a particular group members is of significant importance to the researchers of analytical and inorganic chemistry. We report here a …
Number of citations: 17 www.sciencedirect.com
SA Lermontova, IS Grigor'ev, NN Peskova… - Russian Journal of …, 2017 - Springer
New porphyrazine bases containing peripheral benzyloxyphenyl groups have been synthesized by the template method. The procedure includes condensation of aromatic aldehydes …
Number of citations: 19 link.springer.com
P Kim, S Kang, HI Boshoff, J Jiricek… - Journal of medicinal …, 2009 - ACS Publications
The (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines have been extensively explored for their potential use as new antituberculars based on their excellent …
Number of citations: 102 pubs.acs.org
RMC Di Martino, A De Simone… - Journal of medicinal …, 2016 - ACS Publications
The multitarget approach has gained increasing acceptance as a useful tool to address complex and multifactorial maladies such as Alzheimer’s disease (AD). The concurrent inhibition …
Number of citations: 112 pubs.acs.org

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